molecular formula C22H21F2N3O2 B2375923 N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941871-84-7

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2375923
CAS No.: 941871-84-7
M. Wt: 397.426
InChI Key: WGNGBWKLRVOIJL-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic organic compound It is characterized by the presence of a difluorophenyl group, a dimethylamino group, a naphthyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the difluorophenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the dimethylamino group: This can be done through alkylation reactions.

    Incorporation of the naphthyl group: This might involve a Friedel-Crafts acylation or alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the naphthyl ring.

    Reduction: Reduction reactions might target the oxalamide moiety.

    Substitution: The difluorophenyl group could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonates might be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide could have several applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways: Modulating signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-dichlorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
  • N1-(3,4-difluorophenyl)-N2-(2-(methylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2/c1-27(2)20(17-9-5-7-14-6-3-4-8-16(14)17)13-25-21(28)22(29)26-15-10-11-18(23)19(24)12-15/h3-12,20H,13H2,1-2H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNGBWKLRVOIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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